molecular formula C20H16F2N4O2S B2679633 N-[(3,5-difluorophenyl)methyl]-3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251693-69-2

N-[(3,5-difluorophenyl)methyl]-3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2679633
CAS No.: 1251693-69-2
M. Wt: 414.43
InChI Key: KGXMQMWIQULLMT-UHFFFAOYSA-N
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Description

N-[(3,5-difluorophenyl)methyl]-3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a complex chemical compound belonging to the class of triazolo[4,3-a]pyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-difluorophenyl)methyl]-3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction conditions include microwave irradiation, which accelerates the reaction and enhances the yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the use of microwave-mediated synthesis suggests potential for scalability and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-difluorophenyl)methyl]-3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-[(3,5-difluorophenyl)methyl]-3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological systems.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(3,5-difluorophenyl)methyl]-3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-difluorophenyl)-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
  • N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide

Uniqueness

N-[(3,5-difluorophenyl)methyl]-3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is unique due to its specific substitution pattern and the presence of both difluorophenyl and triazolo[4,3-a]pyridine moieties.

Properties

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N4O2S/c1-14-23-24-20-8-7-19(13-25(14)20)29(27,28)26(18-5-3-2-4-6-18)12-15-9-16(21)11-17(22)10-15/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXMQMWIQULLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=CC(=C3)F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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